Cas no 78317-68-7 (5-Amino-1-isopropyl-1H-pyrazol-3-ol)

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a pyrazole derivative with a hydroxyl group at the 3-position and an amino group at the 5-position, making it a versatile intermediate in organic synthesis. Its isopropyl substitution enhances steric and electronic properties, influencing reactivity in heterocyclic chemistry. This compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a building block for biologically active molecules. The presence of both amino and hydroxyl functional groups allows for selective modifications, enabling the synthesis of diverse derivatives. Its stability under standard conditions and compatibility with common reagents further contribute to its utility in industrial and academic applications.
5-Amino-1-isopropyl-1H-pyrazol-3-ol structure
78317-68-7 structure
Product Name:5-Amino-1-isopropyl-1H-pyrazol-3-ol
CAS No:78317-68-7
MF:C6H11N3O
MW:141.171040773392
MDL:MFCD28390895
CID:581228
PubChem ID:801260
Update Time:2025-06-15

5-Amino-1-isopropyl-1H-pyrazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1-isopropyl-1H-pyrazol-3-ol
    • 3-amino-2-propan-2-yl-1H-pyrazol-5-one
    • 3H-Pyrazol-3-one,5-amino-1,2-dihydro-1-(1-methylethyl)-
    • 5-amino-1-isopropyl-1,2-dihydro-pyrazol-3-one
    • BB 0260284
    • 5-Amino-1-isopropyl-1H-pyrazol-3(2H)-one
    • DTXSID30355439
    • BAS 02913145
    • SY278808
    • Oprea1_164731
    • A865054
    • FT-0641672
    • 5-Amino-1-isopropyl-1H-pyrazol-3-ol, AldrichCPR
    • CS-0317171
    • 5-amino-1-(propan-2-yl)-1H-pyrazol-3-ol
    • AKOS000590988
    • VS-09415
    • MFCD02855443
    • Oprea1_660840
    • F94618
    • 78317-68-7
    • DB-056301
    • BBL029770
    • STK853267
    • MDL: MFCD28390895
    • Inchi: 1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10)
    • InChI Key: FHPXLYGNSXYUPE-UHFFFAOYSA-N
    • SMILES: O=C1C=C(N)N(C(C)C)N1

Computed Properties

  • Exact Mass: 141.09000
  • Monoisotopic Mass: 141.090212
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.4
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.145
  • Boiling Point: 312°C at 760 mmHg
  • Flash Point: 142.5°C
  • Refractive Index: 1.526
  • PSA: 64.07000
  • LogP: 1.33300

5-Amino-1-isopropyl-1H-pyrazol-3-ol Security Information

  • Hazard Category Code: 22-43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-Amino-1-isopropyl-1H-pyrazol-3-ol Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Amino-1-isopropyl-1H-pyrazol-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:78317-68-7)5-Amino-1-isopropyl-1H-pyrazol-3-ol
Order Number:A865054
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:51
Price ($):195.0
Email:sales@amadischem.com

Additional information on 5-Amino-1-isopropyl-1H-pyrazol-3-ol

Recent Advances in the Study of 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS: 78317-68-7) in Chemical Biology and Pharmaceutical Research

The compound 5-Amino-1-isopropyl-1H-pyrazol-3-ol (CAS: 78317-68-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core and amino-hydroxyl functional groups, exhibits versatile chemical properties that make it a promising candidate for drug discovery and development. Recent studies have explored its potential as a building block for novel bioactive molecules, particularly in the context of kinase inhibition and antimicrobial activity.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 5-Amino-1-isopropyl-1H-pyrazol-3-ol as a key intermediate in the synthesis of selective JAK2 inhibitors. The researchers demonstrated that modifications at the 3-hydroxy position of the pyrazole ring could significantly enhance binding affinity while maintaining selectivity against other JAK isoforms. This finding opens new avenues for the development of targeted therapies for myeloproliferative disorders.

In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 78317-68-7 showed potent activity against multidrug-resistant Gram-positive bacteria, including MRSA strains. The study highlighted the compound's ability to disrupt bacterial cell wall biosynthesis through a novel mechanism distinct from existing antibiotics, suggesting potential for addressing the growing antibiotic resistance crisis.

From a chemical synthesis perspective, recent advancements have focused on developing more efficient and sustainable routes to produce 5-Amino-1-isopropyl-1H-pyrazol-3-ol. A 2024 Green Chemistry publication described a biocatalytic approach using engineered aminotransferases that achieved 85% yield with excellent enantioselectivity, addressing previous challenges in the stereoselective synthesis of this compound.

The pharmacokinetic properties of 78317-68-7 derivatives have also been the subject of recent investigation. A comprehensive ADME study published in Drug Metabolism and Disposition (2023) revealed that the isopropyl substitution at the N1 position confers favorable metabolic stability while maintaining sufficient solubility for oral bioavailability. These findings provide important guidance for further structural optimization in drug development programs.

Looking forward, the unique structural features of 5-Amino-1-isopropyl-1H-pyrazol-3-ol continue to inspire innovative applications in chemical biology. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and as a fluorescent probe for studying enzyme dynamics. The compound's versatility and the recent methodological advances in its synthesis and modification suggest it will remain an important focus of pharmaceutical research in the coming years.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78317-68-7)5-Amino-1-isopropyl-1H-pyrazol-3-ol
A865054
Purity:99%
Quantity:1g
Price ($):195.0
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